N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic heptane ring system with a sulfonamide group, making it an interesting subject for research in organic chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-19(2)17(10-14-6-4-3-5-7-14)12-18-23(21,22)20-13-15-8-9-16(20)11-15/h3-7,15-18H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHLTZWUDMOHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)CNS(=O)(=O)N2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:
Formation of the Bicyclic Heptane Ring: The bicyclic heptane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Phenylpropyl Group: This step can be achieved through Friedel-Crafts alkylation, where the phenylpropyl group is attached to the bicyclic ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and sulfonamides in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or ionic interactions with biological macromolecules, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-carboxamide
- N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-thioamide
Uniqueness
Compared to similar compounds, N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group is known for its stability and ability to form strong hydrogen bonds, making this compound particularly interesting for medicinal chemistry applications.
This detailed overview provides a comprehensive understanding of N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[221]heptane-2-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
